2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-35-21-14-8-6-12-19(21)27-22(32)15-30-20-13-7-5-11-18(20)25(33)31(26(30)34)16-23-28-24(29-36-23)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBKWYULHVGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide, with the CAS number 894259-19-9, is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 377.4 g/mol. The structure includes a quinazoline core fused with an oxadiazole ring and an acetamide moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole and quinazoline exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. In vitro studies demonstrated that certain derivatives possess cytotoxic activity comparable to established chemotherapeutic agents. For example, compounds derived from similar structural frameworks showed IC50 values in the range of 1.184 to 9.379 µM against HCT-116 colorectal cancer cells . This suggests that the target compound may also exhibit potent anticancer properties.
The biological activity of the compound can be linked to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. The presence of functional groups such as dioxo and oxadiazole enhances its interaction with target proteins involved in signal transduction pathways critical for tumor growth and metastasis .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated a series of oxadiazole derivatives for their antimicrobial properties. Among them, a derivative closely related to the target compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin . The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
Case Study 2: Anticancer Potential
In another study focusing on quinazoline derivatives, researchers found that modifications leading to increased lipophilicity significantly improved cytotoxicity against various cancer cell lines. The target compound’s structure suggests it may similarly benefit from such modifications, potentially leading to enhanced therapeutic effects against tumors .
Data Tables
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have shown efficacy against breast and lung cancer cells through mechanisms involving the inhibition of specific kinases associated with tumor growth .
-
Antimicrobial Properties
- The compound's potential as an antimicrobial agent has been explored. Studies have demonstrated that related quinazoline derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . The mechanism often involves disrupting microbial cell wall synthesis or function.
-
Cardiovascular Therapeutics
- The Na+/H+ exchanger isoform 1 (NHE-1) is a validated target for cardiovascular disease treatments. Compounds similar to 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide have been identified as NHE-1 inhibitors. These inhibitors can provide cytoprotective effects and reduce ischemic damage in cardiac tissues .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. The presence of specific functional groups in the quinazoline structure influences its potency and selectivity towards biological targets. For example:
- Substituents on the phenyl rings can enhance binding affinity to enzymes or receptors.
- Modifications to the oxadiazole moiety may improve solubility and bioavailability.
Case Studies
Several studies have reported on the synthesis and evaluation of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
- Compound 60 (from ): This derivative contains a 5-methyl-1,2,4-oxadiazole linked to a pyridinyl group instead of the phenyl group in the target compound. Compound 60 was synthesized with a 45.5% yield using a bromopyridinyl oxadiazole intermediate, suggesting that steric hindrance from the phenyl group in the target compound may lower synthetic efficiency .
- Benzoxazine-based Oxadiazoles (from ): These analogues replace the dihydroquinazolinone core with a 1,4-benzoxazine ring. The benzoxazine core lacks the 2,4-dioxo functionality of quinazolinone, which may reduce hydrogen-bonding capacity and alter interactions with biological targets. Despite this, both classes exhibit moderate to good yields (50–75%) under similar reaction conditions (DMF, room temperature) .
Acetamide Derivatives with Varied Substitutions
- Anti-exudative Acetamides (from ): Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated dose-dependent anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg). The furan-2-yl substituent in these compounds contrasts with the 2-methoxyphenyl group in the target compound, which may enhance π-π stacking interactions but reduce metabolic stability due to the electron-donating methoxy group .
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide (from ): This compound substitutes the oxadiazole moiety with a thiazolidinone ring. However, its synthesis requires carbodiimide coupling agents (e.g., EDC·HCl), which are more complex than the cesium carbonate-mediated alkylation used for the target compound .
Comparative Data Table
Key Observations and Implications
- Synthetic Efficiency : The target compound’s synthesis aligns with methods for benzoxazine-oxadiazole derivatives but may face challenges in yield optimization due to steric effects from the phenyl group.
- Bioactivity Potential: While direct data are lacking, structural parallels to anti-exudative acetamides and oxadiazole-containing SAR models suggest possible anti-inflammatory or kinase-inhibitory properties.
- Structural Trade-offs : The 2-methoxyphenyl group may enhance target affinity but reduce metabolic stability compared to smaller substituents (e.g., methyl or furan).
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Formation of the quinazoline-dione core via cyclization of anthranilic acid derivatives under basic conditions (e.g., NaOH/K₂CO₃) .
- Oxadiazole incorporation : Introduction of the 3-phenyl-1,2,4-oxadiazole moiety via nucleophilic substitution or cycloaddition reactions, often using hydrazine intermediates .
- Acetamide coupling : Reaction of activated carboxylic acid derivatives (e.g., chloroacetyl chloride) with 2-methoxyaniline under reflux in solvents like DMF or dioxane . Optimization involves monitoring with TLC/HPLC and adjusting parameters (temperature, pH, catalyst) to improve yield (>70%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
Key methods include:
- NMR spectroscopy : Confirms structural integrity (e.g., quinazoline-dione protons at δ 6.8–7.5 ppm; oxadiazole methylene at δ 4.2–4.5 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ ~520–550 m/z) .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Antibacterial activity : Moderate inhibition against Gram-positive strains (e.g., S. aureus, MIC ~25 µg/mL) via interference with cell wall synthesis .
- Anti-inflammatory potential : COX-2 inhibition (IC₅₀ ~10 µM) in vitro, comparable to diclofenac .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Oxadiazole substituents : 3-Phenyl groups enhance lipophilicity and target binding, while electron-withdrawing groups (e.g., Cl, NO₂) improve enzyme inhibition .
- Methoxy position : 2-Methoxy on the acetamide aryl ring boosts anti-inflammatory activity vs. 3- or 4-methoxy analogs due to steric and electronic effects .
- Quinazoline-dione core : Saturation at the 3,4-position increases metabolic stability compared to fully aromatic analogs .
Q. What mechanistic insights exist for its COX-2 inhibition, and how do data contradictions arise?
- Proposed mechanism : Competitive inhibition of COX-2’s arachidonic acid binding pocket, validated by molecular docking (ΔG ~-9.5 kcal/mol) .
- Data contradictions : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay variations (e.g., recombinant vs. cell-based COX-2) or impurity levels in synthesized batches .
Q. How can synthetic yields be improved while minimizing byproducts?
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) increases oxadiazole cyclization efficiency by 20% .
- Solvent optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., hydrolysis) during acetamide coupling .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for quinazoline-dione formation, improving yield to 85% .
Q. What in vivo toxicity profiles have been observed, and how do they inform dosage limits?
- Acute toxicity (rodents) : LD₅₀ >1000 mg/kg; hepatotoxicity observed at 200 mg/kg (elevated ALT/AST) .
- Subchronic studies : 28-day dosing at 50 mg/kg caused mild renal inflammation, suggesting a therapeutic window of 10–25 mg/kg .
Methodological Considerations
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Standardize assays : Use identical enzyme sources (e.g., human recombinant COX-2) and controls (e.g., celecoxib) .
- Batch characterization : Ensure purity >95% via HPLC and confirm structures with 2D-NMR (e.g., HSQC, HMBC) .
Q. What strategies are recommended for optimizing bioavailability in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
